molecular formula C10H12FNO2 B2407150 Methyl 3-(4-aminophenyl)-2-fluoropropanoate CAS No. 2460751-26-0

Methyl 3-(4-aminophenyl)-2-fluoropropanoate

Cat. No.: B2407150
CAS No.: 2460751-26-0
M. Wt: 197.209
InChI Key: DEIGCQMKFXQSKQ-UHFFFAOYSA-N
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Description

Methyl 3-(4-aminophenyl)-2-fluoropropanoate is an organic compound that features a fluorinated propanoate backbone with an aminophenyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-aminophenyl)-2-fluoropropanoate typically involves a multi-step process. One common method includes the following steps:

    Starting Materials: The synthesis begins with commercially available 4-nitrobenzaldehyde and ethyl 2-fluoropropanoate.

    Reduction: The nitro group of 4-nitrobenzaldehyde is reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Esterification: The resulting 4-aminobenzaldehyde is then reacted with ethyl 2-fluoropropanoate under acidic conditions to form the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-aminophenyl)-2-fluoropropanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Products include nitroso or nitro derivatives.

    Reduction: Products include the corresponding alcohol.

    Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(4-aminophenyl)-2-fluoropropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Methyl 3-(4-aminophenyl)-2-fluoropropanoate exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(4-nitrophenyl)-2-fluoropropanoate: Similar structure but with a nitro group instead of an amino group.

    Ethyl 3-(4-aminophenyl)-2-fluoropropanoate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 3-(4-aminophenyl)-2-chloropropanoate: Similar structure but with a chlorine atom instead of a fluorine atom.

Uniqueness

Methyl 3-(4-aminophenyl)-2-fluoropropanoate is unique due to the presence of both an amino group and a fluorine atom, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

methyl 3-(4-aminophenyl)-2-fluoropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c1-14-10(13)9(11)6-7-2-4-8(12)5-3-7/h2-5,9H,6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEIGCQMKFXQSKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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